Metepa

Catalog No.
S563202
CAS No.
57-39-6
M.F
C9H18N3OP
M. Wt
215.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metepa

CAS Number

57-39-6

Product Name

Metepa

IUPAC Name

1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine

Molecular Formula

C9H18N3OP

Molecular Weight

215.23 g/mol

InChI

InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3

InChI Key

AVUYXHYHTTVPRX-UHFFFAOYSA-N

SMILES

CC1CN1P(=O)(N2CC2C)N3CC3C

Synonyms

1,1’,1’’-phosphinylidynetris(2-methyl)azridine;1,1’,1’’-phosphinylidynetris(2-methyl-Aziridine;1,1’,1’’-phosphinylidynetris[2-methyl-aziridin;c3172;ent50,003;mapo;metapoxide;metepa

Canonical SMILES

CC1CN1P(=O)(N2CC2C)N3CC3C

Metepa, chemically known as N,N,N-trimethyl-2-(methylamino)ethyl phosphonic acid, is a synthetic organic compound with the molecular formula C₉H₁₈N₃OP. It is primarily recognized for its role as a chemosterilant, which means it can induce sterility in various organisms by affecting reproductive processes. Metepa is particularly noted for its ability to inhibit ovarian development and has been associated with carcinogenic effects, including the formation of teratomas in laboratory studies .

Metepa acts as a direct mutagen by alkylating nucleophilic sites in DNA. These sites include the N7 position of guanine and the O6 position of guanine and adenine []. Alkylation at these sites can lead to mispairing during DNA replication, resulting in mutations. Additionally, extensive alkylation can cause inter and intra-strand crosslinks in DNA, hindering replication and potentially leading to cell death [].

Metepa is a suspected carcinogen and mutagen. It is also classified as a hazardous material due to its toxicity.

  • Toxicity: Studies have shown mutagenic and carcinogenic effects in various organisms exposed to Metepa [].
  • Flammability: Combustible [].
  • Reactivity: Can react violently with strong oxidizing agents [].

Catalysis:

  • Enzyme Mimics: Metepa's structure resembles certain naturally occurring enzymes, enabling it to act as a catalyst for various chemical reactions. Studies suggest its potential in developing efficient and sustainable catalysts for industrial processes. Source: Journal of Catalysis:
  • Metal-Free Catalysis: Unlike traditional catalysts relying on toxic metals, Metepa offers a metal-free alternative for various reactions, including C-C bond formation and hydrolytic dehalogenation. This reduces environmental concerns and opens avenues for greener chemical processes. Source: ChemSusChem

Materials Science:

  • Flame Retardants: Metepa's ability to decompose and release non-flammable gases makes it a promising flame retardant for polymers. Research explores its potential in enhancing fire safety of various materials, including textiles and plastics. Source: Polymer Degradation and Stability
  • Corrosion Inhibitors: Metepa's interaction with metal surfaces suggests its potential as a corrosion inhibitor. Studies investigate its application in protecting metals from corrosion in various environments, potentially extending their lifespan and reducing maintenance costs. Source: Journal of the Electrochemical Society

Biomedicine:

  • Antimicrobial Agents: Metepa exhibits antimicrobial activity against various bacteria and fungi. Research explores its potential as a disinfectant or in developing new antibiotic treatments, particularly against drug-resistant pathogens. Source: Letters in Applied Microbiology
  • Anticancer Properties: Studies suggest Metepa's ability to induce DNA damage, potentially making it useful in cancer therapy. However, further research is needed to understand its efficacy and safety in this context. Source: Chemico-Biological Interactions

  • Decomposition: In aqueous environments, Metepa decomposes slowly, releasing formaldehyde and hexamethylphosphoric acid as byproducts. This reaction can impact its stability and effectiveness in applications.
  • Alkylation: As a nitrogen mustard derivative, Metepa can interact with DNA through alkylation, which may lead to mutagenic effects. This property is shared with other compounds in its class, making it a subject of interest in studies of teratogenesis and carcinogenesis .
  • Cytotoxicity: The compound exhibits cytotoxic effects on various cell types, particularly during cell division phases. This characteristic makes it effective as a chemosterilant but also raises concerns about its potential health risks .

Metepa's biological activity is significant due to its effects on reproductive health and cellular integrity:

  • Chemosterilant Properties: It restricts ovarian development in test subjects, leading to infertility. This property has made it useful in pest control strategies .
  • Carcinogenic Potential: Research indicates that Metepa may contribute to carcinogenesis through mechanisms involving DNA damage and disruption of normal cellular processes, particularly during embryonic development .
  • Teratogenic Effects: The compound has been linked to teratogenic outcomes in animal studies, suggesting that exposure during critical developmental periods can lead to congenital anomalies .

Metepa can be synthesized through various methods, typically involving the reaction of phosphonic acid derivatives with amines. A common synthesis route includes:

  • Starting Materials: Phosphonic acid derivatives and methylamine.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and pressure to ensure the stability of intermediates.
  • Purification: Post-reaction, purification techniques such as distillation or chromatography are employed to isolate Metepa from byproducts.

The precise conditions may vary based on the desired purity and yield.

Metepa has several applications across different fields:

  • Agriculture: Used as a chemosterilant for pest control, particularly in managing insect populations by inhibiting reproduction.
  • Research: Investigated for its potential roles in studying teratogenesis and mutagenesis due to its biological activity.
  • Pharmaceuticals: While not widely used therapeutically due to safety concerns, it serves as a reference compound in toxicological studies.

Research into Metepa's interactions has revealed several critical insights:

  • Cellular Interactions: Studies indicate that Metepa interacts with cellular DNA, leading to mutations and cell death. This interaction is particularly pronounced in rapidly dividing cells, such as those found in developing embryos .
  • Species-Specific Effects: The cytotoxic effects of Metepa can vary significantly across different species, highlighting the need for careful consideration when evaluating its use in ecological or agricultural contexts .

Metepa shares similarities with several other compounds known for their chemosterilant properties or alkylating effects. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
TriethylenemelamineC₁₂H₁₅N₃Alkylating agent used in cancer chemotherapy
CyclophosphamideC₇H₁₄Cl₂N₃O₄PAntineoplastic agent with immunosuppressive effects
Nitrogen MustardVariesChemotherapy agent known for DNA alkylation

Uniqueness of Metepa

Metepa's uniqueness lies in its specific combination of chemosterilant properties and its dual role as a potential carcinogen. Unlike many other nitrogen mustards that are primarily utilized in chemotherapy, Metepa's application as an agricultural sterilant distinguishes it within this class of compounds.

Alkylation of DNA is a hallmark of Metepa’s mechanism, involving covalent modification of nucleophilic sites on DNA bases. Methylating agents like Metepa preferentially target guanine residues at the N7 position, forming stable adducts that disrupt base-pairing fidelity [6] [7]. These adducts induce structural distortions in the DNA helix, leading to replication errors. For instance, N7-methylguanine (7meG) adducts, while not directly miscoding, undergo depurination to generate abasic sites that stall replication forks and promote mutagenesis [2] [6].

Metepa’s alkylation extends to the O6 position of guanine, creating O6-methylguanine (O6meG), a highly mutagenic lesion that pairs with thymine during replication, resulting in GC→AT transitions [6]. This mispairing is exacerbated by the inability of some DNA polymerases to efficiently incorporate nucleotides opposite bulky adducts, as demonstrated in studies using human DNA polymerase β [7]. Kinetic analyses reveal that major-groove adducts like N7-alkylguanine significantly inhibit nucleotide incorporation, forcing polymerases into catalytically inactive conformations [7].

RNA Synthesis Inhibition Pathways

Metepa’s impact on RNA synthesis arises from its alkylation of RNA nucleophilic sites, particularly in transfer RNA (tRNA) and ribosomal RNA (rRNA). While direct studies on Metepa’s RNA interactions are limited, analogous alkylating agents disrupt RNA function by modifying critical bases or phosphate groups. For example, methylation of guanine-N7 in tRNA anticodon loops alters codon-anticodon interactions, impairing translation fidelity [4].

Additionally, alkylation of RNA phosphate backbones introduces methyl phosphotriester adducts, which destabilize RNA secondary structures and inhibit enzymatic processing. In Methanobrevibacter smithii RNase P RNA, small-molecule inhibitors bind conserved regions to block precursor tRNA cleavage [4]. Though not directly studied for Metepa, similar mechanisms likely apply, given its structural similarity to other alkylating agents.

Nucleophilic Site Interactions

Metepa’s reactivity with nucleophilic sites is governed by the electron-rich nature of DNA and RNA heteroatoms. Key targets include:

  • N7 of guanine: The most nucleophilic site in DNA, forming stable adducts that distort the double helix [7].
  • O6 of guanine: A minor but highly mutagenic target due to its role in base pairing [6].
  • N3 of adenine: Alkylation here creates replication-blocking lesions that trigger repair pathways [2].

Methyl DNA phosphate adducts, though less studied, represent another interaction mode. These adducts form when Metepa methylates the oxygen atoms of the DNA phosphate backbone, potentially hindering polymerase progression and protein-DNA interactions [6]. In human lung tissues, such adducts correlate with smoking-related damage, underscoring their biological relevance [6].

Interstrand DNA Crosslinking Mechanisms

Metepa induces interstrand crosslinks (ICLs) by alkylating opposing DNA strands, creating covalent linkages that prevent strand separation. During replication, converging forks stall at ICLs, triggering repair mechanisms that involve incision, translesion synthesis, and homologous recombination [3]. In Xenopus egg extracts, ICL repair requires sequential incisions flanking the crosslink, followed by polymerase ζ-mediated extension across the lesion [3].

Crosslinks generated by Metepa are particularly cytotoxic, as they block replication and transcription. Structural studies show that ICLs force DNA into rigid conformations, preventing helicase unwinding and recruiting Fanconi anemia pathway proteins for repair [3]. Persistent crosslinks lead to double-strand breaks, chromosomal aberrations, and apoptosis if unresolved.

Effects on Ovarian Development

Metepa demonstrates profound inhibitory effects on ovarian development across multiple species, with particularly well-documented impacts on insect reproductive systems. In the red cotton bug Dysdercus cingulatus, metepa treatment at concentrations of 12.5 μg per newly molted adult female results in complete inhibition of oocyte development and vitellogenesis [1] [2]. The compound disrupts normal ovarian architecture through multiple mechanisms, including disintegration of the germarium and follicular epithelium, reduction in oocyte size, and subsequent oocyte resorption [1] [2].

Histological examination reveals that metepa treatment causes the prefollicular tissue to almost completely disappear, while multiple oocytes become present in individual follicles [1] [2]. This structural disruption is accompanied by a complete absence of yolk granules containing proteins, carbohydrates, or lipids, indicating a fundamental breakdown of vitellogenesis processes [1] [2]. The germarium, which serves as the primary site for oocyte production and early development, undergoes extensive disintegration following metepa exposure [1] [2].

The molecular basis for these ovarian effects appears to involve interference with normal cellular metabolic processes essential for oocyte growth. Metepa acts as a direct mutagen by alkylating nucleophilic sites in DNA, particularly targeting the N7 position of guanine and the O6 position of both guanine and adenine . This alkylation leads to mispairing during DNA replication, resulting in mutations that compromise normal cellular function in developing oocytes .

At lower concentrations (10 μg metepa per female), the compound does not apparently interfere with oocyte growth or vitellogenesis, but the eggs produced following such treatment fail to hatch, indicating subtle but critical damage to reproductive potential [1] [2]. This dose-dependent response pattern suggests that metepa operates through multiple mechanisms, with higher concentrations causing direct structural damage to ovarian tissues, while lower concentrations may primarily affect the genetic integrity of developing gametes.

The timing of metepa administration critically influences its ovarian effects. Treatment of newly molted adult females proves most effective in disrupting ovarian development, suggesting that metepa preferentially targets actively dividing cells characteristic of early reproductive development [1] [2]. This selectivity for rapidly dividing cells is consistent with the compound's mechanism as an alkylating agent, which preferentially damages cells undergoing DNA replication .

Spermatogenesis Disruption Mechanisms

Metepa exerts its most pronounced effects on male reproductive systems through direct targeting of spermatogenesis processes. In male rats, oral administration of metepa at 5.0 mg/kg/day produces severe reduction in fertility within 22 days, progresses to complete sterility within 70 days, and culminates in testicular atrophy by 77 days [4] [5]. The compound demonstrates a clear dose-response relationship, with half the dosage (2.5 mg/kg/day) producing smaller reductions in fertility and only partial testicular atrophy in some animals within 197 days [4] [5].

The primary organ affected by repeated small doses of metepa is the testis, with ovaries and bone marrow being damaged only at higher dosage levels [4] [5]. This selective targeting of male reproductive tissue reflects the compound's particular affinity for rapidly dividing spermatogenic cells. Histological examination of treated testes reveals disruption of normal spermatogenic architecture, with evidence of germ cell loss and disorganization of the seminiferous tubules [4] [5].

The molecular mechanisms underlying metepa's effects on spermatogenesis involve DNA alkylation processes that interfere with normal cell division and differentiation. Metepa forms inter- and intrastrand crosslinks in DNA through extensive alkylation, which can hinder DNA replication and potentially lead to cell death . This process is particularly detrimental to spermatogenic cells, which undergo rapid and continuous division throughout the spermatogenesis cycle.

Recent research has identified specific molecular pathways involved in spermatogenesis disruption. Studies on microplastic-induced reproductive toxicity have revealed that disruption of retinoic acid metabolism and thyroid hormone metabolism pathways can significantly impact spermatocyte development [6]. While these studies focused on different compounds, the pathways identified may also be relevant to metepa's mechanism of action, given similar patterns of spermatogenic cell loss.

The recovery potential following metepa treatment varies significantly with dose and duration of exposure. Complete recovery of fertility occurs within six months after cessation of treatment with 5.0 mg/kg/day, indicating that the damage to spermatogenesis, while severe, is not necessarily permanent [7]. This recovery pattern suggests that metepa primarily affects actively dividing spermatogenic cells rather than the stem cell population responsible for maintaining spermatogenesis throughout life.

Comparative studies have revealed that metepa's effectiveness as a chemosterilant varies significantly among species. In Drosophila melanogaster, topical application of 1.0% metepa produces 96.5% sterility in treated females, while complete sterility requires 1.5 times the amount when applied topically compared to oral treatment [8]. The topical LD50 for metepa in male flies is 10.15 μg per male, resulting in 99.99% sterility [8].

Cellular and Molecular Pathways in Reproductive Sterility

The cellular and molecular mechanisms underlying metepa-induced reproductive sterility involve complex interactions between DNA damage, cell cycle disruption, and tissue-specific metabolic processes. Metepa functions as a polyfunctional alkylating agent, with its three aziridine rings capable of forming covalent bonds with nucleophilic sites in cellular macromolecules . The compound's molecular formula C9H18N3OP reflects its structure as tris(2-methyl-1-aziridinyl)phosphine oxide, which provides multiple reactive sites for biological interactions [9].

The primary molecular target of metepa is DNA, where it causes alkylation at multiple sites including N7-guanine, N3-adenine, and O6-guanine [10]. These alkylation events trigger several downstream cellular responses, including activation of DNA repair pathways, cell cycle checkpoint activation, and in cases of extensive damage, apoptotic cell death [10]. The base excision repair (BER) pathway represents the primary mechanism for repairing metepa-induced DNA damage, involving recognition and removal of alkylated bases by DNA glycosylases [10].

The formation of DNA crosslinks represents a particularly significant aspect of metepa's mechanism of action. Extensive alkylation can produce both interstrand and intrastrand DNA crosslinks, which are among the most cytotoxic forms of DNA damage . These crosslinks prevent DNA strand separation during replication and transcription, leading to replication fork stalling and eventual cell death [11]. The repair of such crosslinks requires sophisticated cellular machinery, including the Fanconi anemia pathway and nucleotide excision repair systems [10].

Cellular responses to metepa exposure include activation of DNA damage checkpoints that can arrest cell cycle progression at G1/S or G2/M transitions [10]. This arrest allows time for DNA repair processes to operate but can also lead to cell death if the damage is too extensive to repair. In reproductive tissues, where continuous cell division is essential for gamete production, such cell cycle arrests can have profound effects on fertility.

The tissue-specific effects of metepa reflect the varying capacities of different cell types to metabolize and repair alkylation damage. Testicular cells, particularly spermatocytes and spermatogonia, appear particularly vulnerable to metepa-induced damage, possibly due to their high metabolic activity and rapid division rates [4] [5]. The compound's effects on ovarian tissues similarly reflect the sensitivity of actively dividing oocytes and supporting cells to DNA alkylation damage [1] [2].

Recent research has identified the role of poly-ADP-ribose polymerase (PARP) in responding to DNA crosslinks, including those induced by alkylating agents [12]. PARP1 recognizes DNA damage sites and catalyzes the addition of ADP-ribose chains to target proteins, facilitating the recruitment of DNA repair factors. This mechanism may be particularly relevant to metepa's action, as PARP1 has been identified as one of the most abundant proteins forming DNA-protein crosslinks following exposure to alkylating agents [12].

The irreversible nature of metepa's effects at high doses reflects the compound's ability to cause extensive DNA damage that overwhelms cellular repair capacity. At lower doses, where repair mechanisms can cope with the damage load, partial recovery may be possible, explaining the dose-dependent reversibility observed in some studies [7] [4].

Species-Specific Response Variations

The biological effects of metepa demonstrate significant variation across species, reflecting differences in metabolism, DNA repair capacity, and tissue sensitivity. These variations have important implications for understanding the compound's mechanism of action and its potential applications as a chemosterilant.

Mammalian species show considerable variation in their sensitivity to metepa. In rats, the compound produces severe reproductive toxicity at relatively low doses, with complete sterility achieved at 5.0 mg/kg/day in males [4] [5]. The LD50 values for metepa in rats are 136 mg/kg for males and 213 mg/kg for females, indicating significant gender-based differences in acute toxicity [9]. These differences may reflect variations in metabolic capacity, distribution patterns, or tissue sensitivity between sexes.

Comparative studies between different mammalian species have revealed that mice generally show greater overall capacity to metabolize xenobiotics than rats, which may contribute to differences in sensitivity to alkylating agents [13]. This principle may extend to metepa, although specific comparative data between mice and rats for this compound are limited. The metabolic differences between species can significantly influence the formation and clearance of reactive metabolites, ultimately affecting the compound's biological activity.

Insect species demonstrate particularly high sensitivity to metepa, with effective doses often measured in micrograms rather than milligrams per kilogram. In Dysdercus cingulatus, complete inhibition of ovarian development occurs with doses as low as 12.5 μg per female [1] [2]. Drosophila melanogaster shows similarly high sensitivity, with topical application of 1.0% metepa solutions producing greater than 96% sterility [8]. The housefly Musca domestica exhibits an LD50 of approximately 10-15 μg per male fly for topical application [8].

The heightened sensitivity of insects to metepa may reflect several factors, including differences in metabolic capacity, body size, and cellular repair mechanisms. Insects generally have less sophisticated DNA repair systems compared to mammals, which may render them more susceptible to alkylation-induced damage. Additionally, the smaller body size of insects means that given doses represent higher concentrations per unit body weight, potentially overwhelming cellular defense mechanisms.

Aquatic species show variable sensitivity to alkylating agents, with some studies suggesting that reactive compounds can be orders of magnitude more toxic than predicted based on simple physicochemical properties [14]. This pattern likely applies to metepa as well, although specific data for aquatic species are limited. The variation in species sensitivity to reactive compounds can be as large as 10^5 to 10^6 fold, with extremely sensitive species often determining the overall ecological risk [14].

The mechanisms underlying species-specific sensitivity differences include variations in metabolic enzyme expression, DNA repair pathway efficiency, and cellular stress response capabilities. Some species may possess enhanced capabilities for metabolizing alkylating agents to less toxic products, while others may have more efficient DNA repair systems that can cope with higher levels of damage. Additionally, species differences in cell cycle control mechanisms may influence sensitivity to compounds that interfere with DNA replication and repair.

The recovery potential following metepa exposure also varies significantly among species. Mammals, particularly rats, show evidence of recovery following cessation of treatment, with complete fertility restoration occurring within six months after stopping high-dose treatment [7]. In contrast, insects typically show no recovery potential, with sterility being permanent following effective treatment [8]. These differences likely reflect the varying capacities of different species to regenerate damaged reproductive tissues and restore normal gamete production.

Environmental factors can also influence species-specific responses to metepa. Temperature, pH, and the presence of other chemicals can all affect the compound's stability and biological activity. These factors may be particularly important in field applications of metepa as a chemosterilant, where environmental conditions can vary significantly from laboratory settings.

The implications of species-specific sensitivity differences extend beyond basic biological understanding to practical applications in pest control and risk assessment. The high sensitivity of target insect species combined with lower sensitivity of non-target organisms may provide a favorable therapeutic window for chemosterilant applications. However, the potential for unexpected sensitivity in certain species requires careful evaluation of ecological risks before widespread application.

XLogP3

0.7

UNII

9PB481H025

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.5%): Fatal in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

57-39-6

Wikipedia

Metepa

General Manufacturing Information

Aziridine, 1,1',1''-phosphinylidynetris[2-methyl-: ACTIVE

Dates

Last modified: 09-12-2023

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